molecular formula C20H24N2O5S2 B1663217 ML186 CAS No. 869469-51-2

ML186

Cat. No.: B1663217
CAS No.: 869469-51-2
M. Wt: 436.5 g/mol
InChI Key: HRQXJJWQYKYFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML186 is a small molecule drug that acts as an agonist for the G protein-coupled receptor 55 (GPR55). It was initially developed by the Sanford Burnham Prebys Medical Discovery Institute. This compound has gained attention due to its potential therapeutic applications, particularly in the field of diagnostic agents .

Preparation Methods

The synthetic routes and reaction conditions for ML186 involve several steps. The preparation typically starts with the synthesis of a morpholinosulfonylphenylamide scaffold. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired chemical bonds. Industrial production methods may involve scaling up these reactions in large reactors, ensuring precise control over temperature, pressure, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

ML186 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones .

Scientific Research Applications

ML186 has a wide range of scientific research applications, including:

Mechanism of Action

ML186 exerts its effects by acting as an agonist for GPR55. This receptor is involved in various cellular signaling pathways, including those related to inflammation, pain, and cancer. By binding to GPR55, this compound activates the receptor and triggers downstream signaling cascades that lead to the observed biological effects. The molecular targets and pathways involved include the activation of G proteins and the modulation of intracellular calcium levels .

Comparison with Similar Compounds

ML186 is unique in its high selectivity and potency for GPR55 compared to other similar compounds. Some similar compounds include:

    ML185: Another GPR55 agonist with a different chemical scaffold.

    Lysophosphatidylinositol (LPI): An endogenous ligand for GPR55.

    SR141716A: A cannabinoid receptor ligand that also acts as a GPR55 agonist.

Compared to these compounds, this compound has shown greater selectivity and potency, making it a valuable tool for studying GPR55 and its associated pathways .

Properties

CAS No.

869469-51-2

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H24N2O5S2/c1-26-17-7-6-15(29(24,25)22-8-10-27-11-9-22)13-16(17)21-20(23)19-12-14-4-2-3-5-18(14)28-19/h6-7,12-13H,2-5,8-11H2,1H3,(H,21,23)

InChI Key

HRQXJJWQYKYFHP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4

Synonyms

N-(2-Methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;                               ML-186

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML186
Reactant of Route 2
Reactant of Route 2
ML186
Reactant of Route 3
Reactant of Route 3
ML186
Reactant of Route 4
ML186
Reactant of Route 5
Reactant of Route 5
ML186
Reactant of Route 6
Reactant of Route 6
ML186

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.